molecular formula C6H5Br2NO2S B8811751 Ethyl 2,4-dibromothiazole-5-carboxylate

Ethyl 2,4-dibromothiazole-5-carboxylate

Cat. No.: B8811751
M. Wt: 314.98 g/mol
InChI Key: VMKNAMUHIOOACE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,4-dibromothiazole-5-carboxylate (CAS: 848500-45-8) is a brominated thiazole derivative with the molecular formula C₆H₅Br₂NO₂S and a molar mass of 314.98 g/mol . Its structure features a thiazole ring substituted with bromine atoms at positions 2 and 4, and an ethyl ester group at position 3. This compound is primarily utilized in organic synthesis, particularly in the construction of heterocyclic frameworks for pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C6H5Br2NO2S

Molecular Weight

314.98 g/mol

IUPAC Name

ethyl 2,4-dibromo-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C6H5Br2NO2S/c1-2-11-5(10)3-4(7)9-6(8)12-3/h2H2,1H3

InChI Key

VMKNAMUHIOOACE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)Br)Br

Origin of Product

United States

Comparison with Similar Compounds

Brominated Thiazole Derivatives

Thiazole derivatives with bromine substitutions and ester functionalities are critical intermediates in medicinal chemistry. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Molar Mass (g/mol) CAS Number Key Differences
Ethyl 2,4-dibromothiazole-5-carboxylate C₆H₅Br₂NO₂S 314.98 848500-45-8 Dual bromine substitution at positions 2 and 4; higher molecular weight
Ethyl 2-bromothiazole-5-carboxylate C₆H₅BrNO₂S 235.08 54045-76-0 Single bromine at position 2; lower reactivity in cross-coupling reactions
Methyl 2-bromothiazole-5-carboxylate C₅H₃BrNO₂S 221.05 41731-83-3 Methyl ester instead of ethyl ester; shorter alkyl chain affects solubility
Ethyl 5-bromothiazole-4-carboxylate C₆H₅BrNO₂S 235.08 N/A Bromine at position 5 vs. 2,4; altered electronic properties for regioselectivity

Key Findings :

  • Substitution Pattern: The dual bromination in this compound enhances its electrophilicity, making it more reactive in Suzuki-Miyaura cross-coupling reactions compared to mono-brominated analogs like Ethyl 2-bromothiazole-5-carboxylate .
  • Ester Group : Replacing the ethyl ester with a methyl group (e.g., Methyl 2-bromothiazole-5-carboxylate) reduces steric bulk but may lower metabolic stability in biological applications .

Heterocyclic Analogs with Varied Core Structures

Compounds with oxazole, isoxazole, or imidazole cores share functional similarities but differ in electronic and steric properties:

Compound Name Core Structure Molecular Formula Molar Mass (g/mol) CAS Number Key Differences
Ethyl 2,4-diphenyloxazole-5-carboxylate Oxazole C₁₈H₁₅NO₃ 293.32 93729-30-7 Phenyl substituents increase aromaticity; lower electrophilicity than brominated thiazoles
Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate Isoxazole C₁₃H₁₂BrNO₃ 310.14 N/A Bromophenyl group enhances π-stacking potential; methyl group improves lipophilicity
Ethyl 2,4-diphenylimidazole-5-carboxylate Imidazole C₁₈H₁₅N₂O₂ 297.33 N/A Basic imidazole ring enables hydrogen bonding; distinct reactivity in metalation

Key Findings :

  • Electronic Effects : Brominated thiazoles (e.g., this compound) exhibit greater electron-withdrawing character compared to phenyl-substituted oxazoles, favoring nucleophilic aromatic substitution .
  • Biological Relevance : Isoxazole derivatives like Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate are prioritized in drug discovery due to their balanced solubility and metabolic stability .

Positional Isomers and Functional Group Variations

Variations in substituent positions or functional groups significantly alter physicochemical properties:

Compound Name Substituent Position Functional Group Molar Mass (g/mol) Key Differences
This compound 2,4-dibromo Ethyl ester 314.98 High halogen density for cross-coupling
Ethyl 5-bromothiazole-4-carboxylate 5-bromo Ethyl ester 235.08 Single bromine limits reactivity; ester position affects ring electronics
2-Bromothiazole-5-carboxylic acid 2-bromo Carboxylic acid 208.04 Acidic group enables salt formation; unsuitable for esterification reactions

Key Findings :

  • Halogen Positioning : Bromine at position 5 (vs. 2 or 4) reduces steric hindrance, facilitating easier functionalization in downstream reactions .
  • Functional Groups : Carboxylic acid derivatives (e.g., 2-Bromothiazole-5-carboxylic acid) are less versatile in organic synthesis compared to ester derivatives due to their propensity for side reactions .

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